

A Spectroscopic Showdown: Unveiling the Nuances of Methyl vs. Ethyl Bromomalonate

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Compound of Interest

Compound Name: *Dimethyl bromomalonate*

Cat. No.: *B1294421*

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For researchers, scientists, and professionals in drug development, the choice between structurally similar reagents can significantly impact synthetic outcomes and impurity profiles. This guide provides a detailed spectroscopic comparison of two common building blocks: **dimethyl bromomalonate** and diethyl bromomalonate. By presenting key experimental data and protocols, we aim to offer an objective resource for informed decision-making in your research endeavors.

This comparison delves into the subtle yet significant differences in the spectral characteristics of these two compounds, arising from the variation in their ester functionalities. The presented data, obtained through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), provides a comprehensive fingerprint of each molecule.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **dimethyl bromomalonate** and diethyl bromomalonate.

¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Dimethyl Bromomalonate	~4.95	Singlet	1H	N/A	CH-Br
~3.85	Singlet	6H	N/A	2 x -OCH ₃	
Diethyl Bromomalonate	~4.85	Singlet	1H	N/A	CH-Br
~4.30	Quartet	4H	~7.1	2 x -OCH ₂ CH ₃	
~1.32	Triplet	6H	~7.1	2 x -OCH ₂ CH ₃	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ) ppm	Assignment
Dimethyl Bromomalonate	~165.5	2 x C=O
~54.0	2 x -OCH ₃	
~45.0	CH-Br	
Diethyl Bromomalonate	~165.0	2 x C=O
~63.0	2 x -OCH ₂ CH ₃	
~46.0	CH-Br	
~13.9	2 x -OCH ₂ CH ₃	

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

IR Spectroscopy Data

Compound	Vibrational Frequency (cm ⁻¹)	Functional Group Assignment
Dimethyl Bromomalonate	~1740-1760	C=O stretch (ester)
	~1200-1300	C-O stretch (ester)
	~650-750	C-Br stretch
Diethyl Bromomalonate	~1735-1755	C=O stretch (ester)
	~1200-1300	C-O stretch (ester)
	~650-750	C-Br stretch

Mass Spectrometry Data

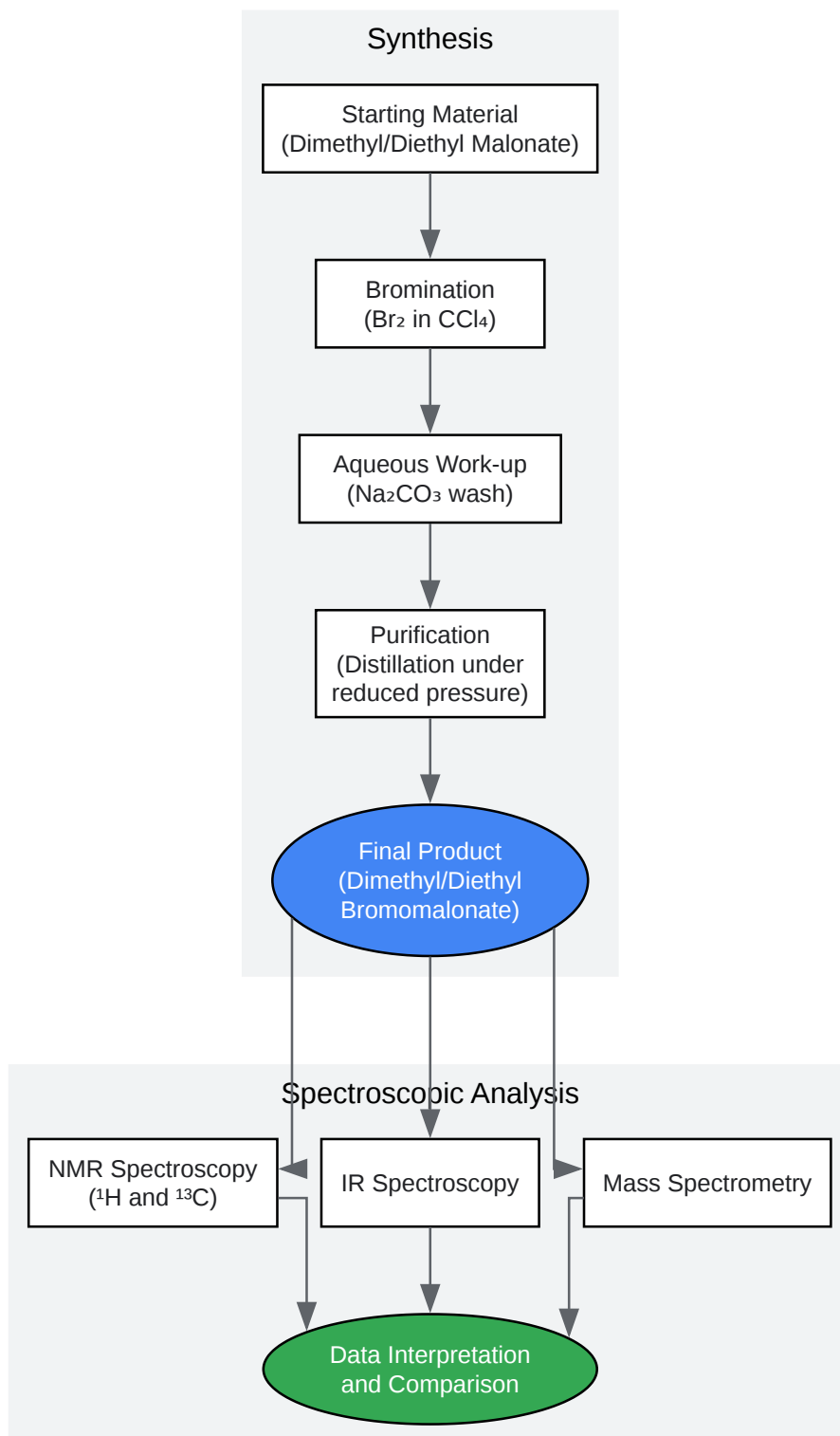
Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Dimethyl Bromomalonate	[C ₅ H ₇ BrO ₄] ⁺	179/181 ([M-OCH ₃] ⁺), 151/153 ([M-COOCH ₃] ⁺), 133 (base peak)
Diethyl Bromomalonate	[C ₇ H ₁₁ BrO ₄] ⁺	193/195 ([M-OC ₂ H ₅] ⁺), 165/167 ([M-COOC ₂ H ₅] ⁺), 29 (base peak)

Note: Bromine-containing fragments appear as a pair of peaks (M and M+2) with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Workflow & Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of methyl and ethyl bromomalonate.

Experimental Workflow for Synthesis and Analysis

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Caption: General workflow for the synthesis and spectroscopic analysis.

Synthesis Protocols

Synthesis of Diethyl Bromomalonate^[1]

This procedure is adapted from Organic Syntheses.^[1]

- To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as carbon tetrachloride, slowly add bromine (1.05 eq) at room temperature.
- The reaction mixture is then heated to reflux until the evolution of hydrogen bromide gas ceases.
- After cooling to room temperature, the reaction mixture is washed sequentially with water and aqueous sodium carbonate solution to remove any unreacted bromine and HBr.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield pure diethyl bromomalonate.

Synthesis of **Dimethyl Bromomalonate**

The synthesis of **dimethyl bromomalonate** follows a similar procedure to that of the diethyl ester, substituting diethyl malonate with dimethyl malonate.

Spectroscopic Analysis Protocols

NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified bromomalonate ester (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken prior to the sample measurement.
- **Data Processing:** The absorbance spectrum is obtained and the characteristic vibrational frequencies are identified.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) is a common method for these types of compounds.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

This comprehensive guide provides the necessary data and protocols to distinguish between methyl and ethyl bromomalonate, aiding in the selection of the appropriate reagent for specific research and development applications.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]

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